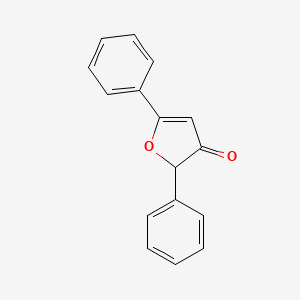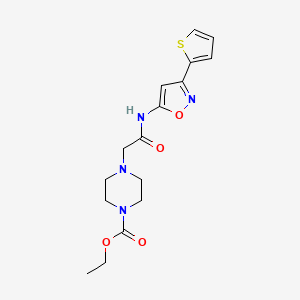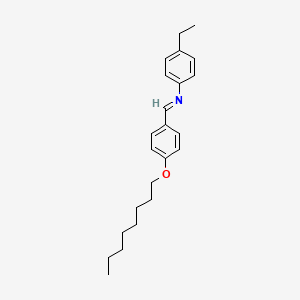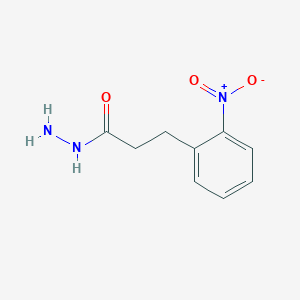
3-(2-Nitrophenyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)propanehydrazide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of a nitrophenyl group attached to a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)propanehydrazide typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)propanehydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-(2-Aminophenyl)propanehydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Scientific Research Applications
3-(2-Nitrophenyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
2-Nitrobenzaldehyde: Precursor in the synthesis of 3-(2-Nitrophenyl)propanehydrazide.
3-(2-Aminophenyl)propanehydrazide: Reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
34547-22-3 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(2-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c10-11-9(13)6-5-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6,10H2,(H,11,13) |
InChI Key |
OZTAQIWRMROXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


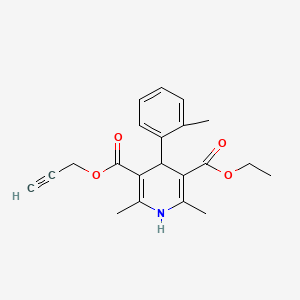
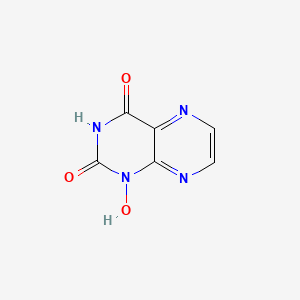
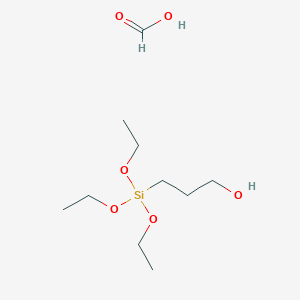

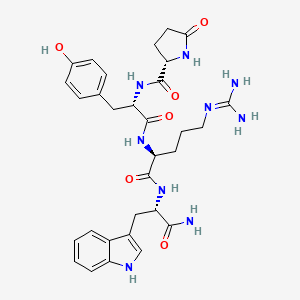
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

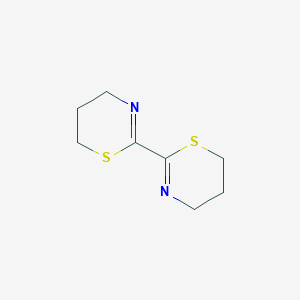
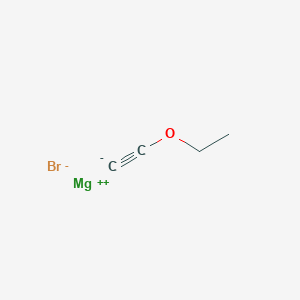
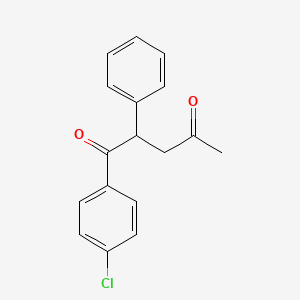
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
